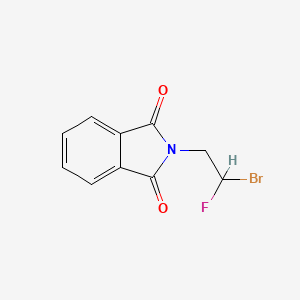
N-(2-Bromo-2-fluoroethyl)phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It belongs to the class of phthalimides, which are known for their biological activities and versatility in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-2-fluoroethyl)phthalimide typically involves the reaction of phthalimide with 2-bromo-2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and heating systems to ensure uniformity and consistency in the final product.
化学反应分析
Types of Reactions
N-(2-Bromo-2-fluoroethyl)phthalimide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(2-fluoroethyl)phthalimide.
Oxidation: Oxidative conditions can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Nucleophilic substitution: Products include N-(2-azido-2-fluoroethyl)phthalimide, N-(2-thiocyanato-2-fluoroethyl)phthalimide, and N-(2-methoxy-2-fluoroethyl)phthalimide.
Reduction: The major product is N-(2-fluoroethyl)phthalimide.
Oxidation: Products include various oxidized derivatives depending on the specific conditions and reagents used.
科学研究应用
N-(2-Bromo-2-fluoroethyl)phthalimide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Bromo-2-fluoroethyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of cellular processes, induction of apoptosis, and other biological effects .
相似化合物的比较
Similar Compounds
- N-(2-Bromoethyl)phthalimide
- N-(2-Fluoroethyl)phthalimide
- N-(2-Chloroethyl)phthalimide
Uniqueness
N-(2-Bromo-2-fluoroethyl)phthalimide is unique due to the presence of both bromine and fluorine atoms in its structure. This dual halogenation imparts distinct reactivity and biological activity compared to its analogs. The combination of bromine and fluorine allows for unique substitution patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-bromo-2-fluoroethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c11-8(12)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFHQVIOJMNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
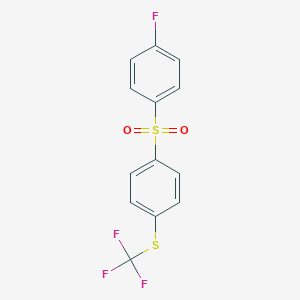
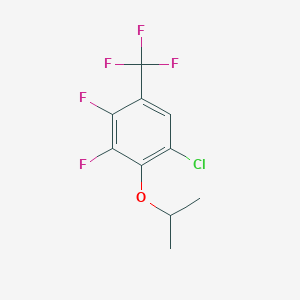
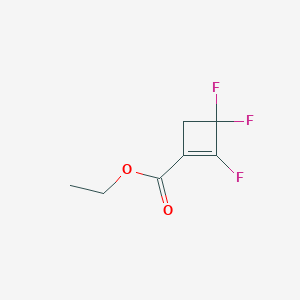
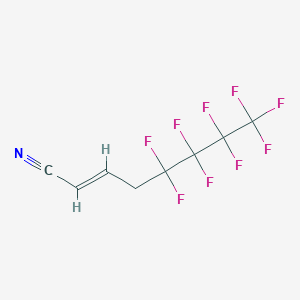
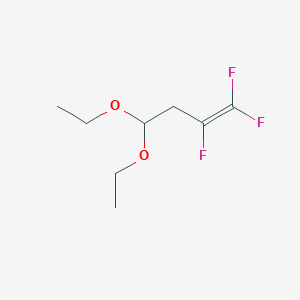
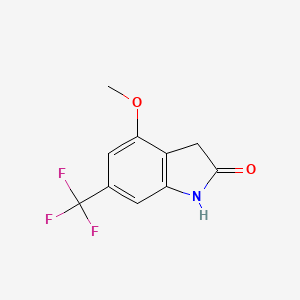
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
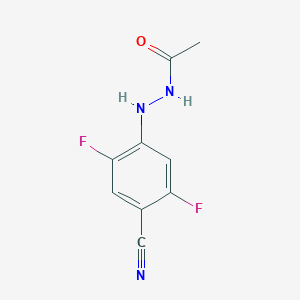
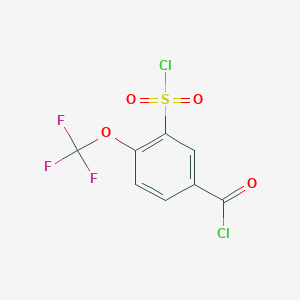
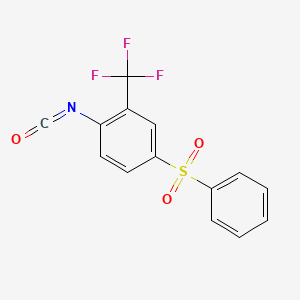
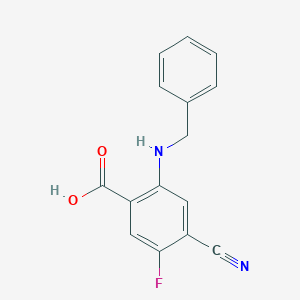
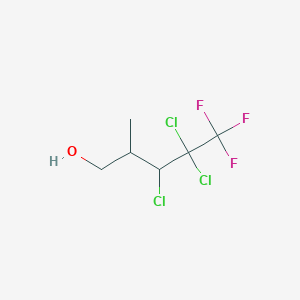
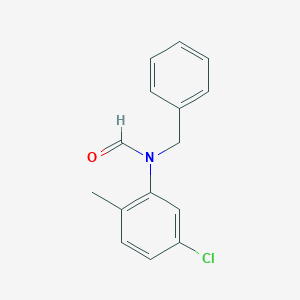
![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)
